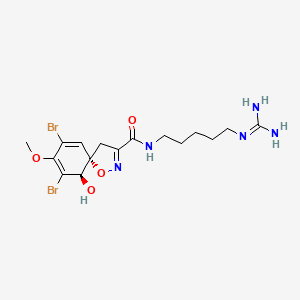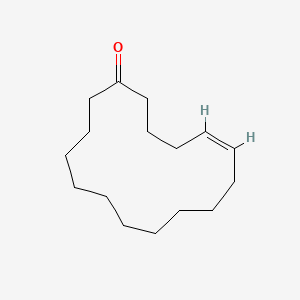
5-Cyclohexadecenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexadecenone is a cyclic ketone.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Process : 5-Cyclohexadecenone can be synthesized from cyclododecanone through several steps including chlorination, Grignard reaction with vinylmagnesium chloride, rearrangement with aluminium isopropoxide, revinylation, and oxy-Cope rearrangement (Watanabe, Suga, Fujita, & Gomi, 1973).
- Musk-Like Odor : This compound, having a musk-like odor, is also synthesized from cyclododecane epoxide using a combination of vinylation and chromic oxidation (Suga, Watanabe, Fujita, & Gomi, 1974).
Applications in Fragrance Industry
- Fragrance Material : this compound is used in the fragrance industry. A detailed review of its toxicologic and dermatologic properties as a fragrance ingredient has been conducted, focusing on its physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity data (Mcginty, Letizia, & Api, 2011).
Chemical Reactions and Properties
- Transannular Cyclization : Studies on transannular cyclizations of methyl-substituted 5-cyclodecenone, an analogue of this compound, show insights into its chemical properties and potential chemical applications (Chu, White, & Duclos, 2001).
- Complex Formations : Research on the complex formations of cis- and trans-cyclohexadecenone with γ-cyclodextrin in water reveals insights into the solubility and complexation behavior of these compounds (Köhler, Hohla, Söllner, & Eberle, 1998).
Propriétés
Numéro CAS |
21944-95-6 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
(5Z)-cyclohexadec-5-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6- |
Clé InChI |
ABRIMXGLNHCLIP-VURMDHGXSA-N |
SMILES isomérique |
C1CCCCCC(=O)CCC/C=C\CCCC1 |
SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
SMILES canonique |
C1CCCCCC(=O)CCCC=CCCCC1 |
| 37609-25-9 | |
Synonymes |
5-cyclohexadecen-1-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


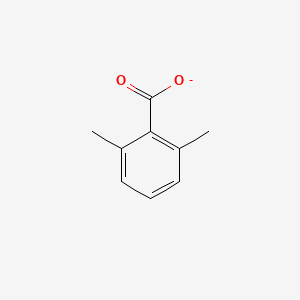
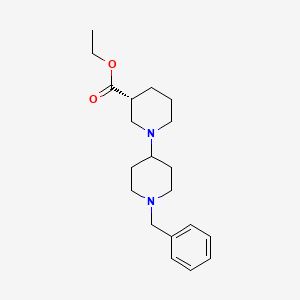

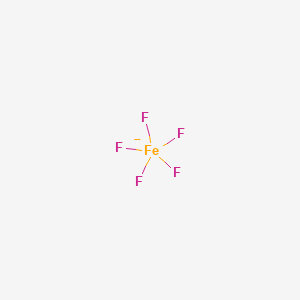
![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
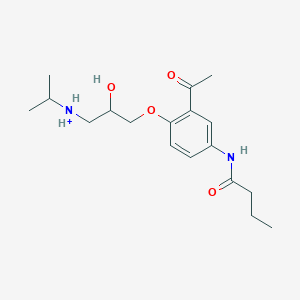

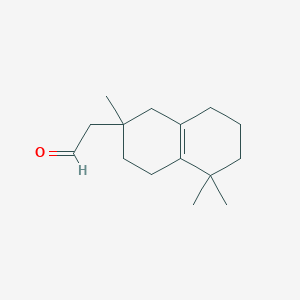
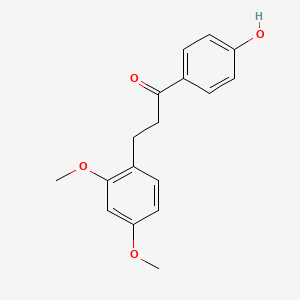

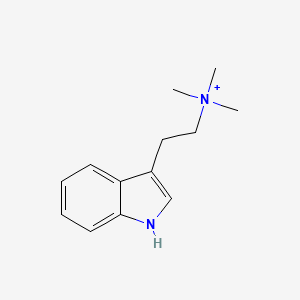
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)

